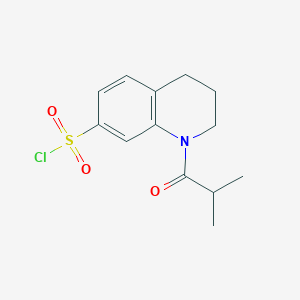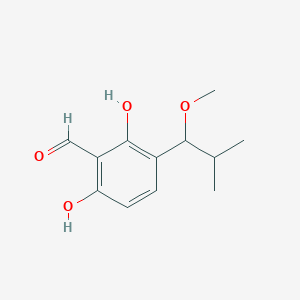
3-(4-Amino-3-chlorophenyl)prop-2-ynoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Amino-3-chlorophenyl)prop-2-ynoic acid is an organic compound with the molecular formula C9H6ClNO2. This compound is characterized by the presence of an amino group, a chlorine atom, and a propynoic acid moiety attached to a benzene ring. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Amino-3-chlorophenyl)prop-2-ynoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-amino-3-chlorobenzaldehyde.
Formation of Intermediate: The aldehyde group is converted to a propargyl alcohol intermediate through a Grignard reaction using propargyl magnesium bromide.
Oxidation: The propargyl alcohol is then oxidized to form the corresponding propynoic acid using an oxidizing agent such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propynoic acid moiety, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Sodium hydroxide, alkyl halides.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amino derivatives.
Substitution: Hydroxyl or alkyl-substituted benzene derivatives.
Scientific Research Applications
3-(4-Amino-3-chlorophenyl)prop-2-ynoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Amino-3-chlorophenyl)prop-2-ynoic acid involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and proteins that are involved in various biochemical pathways.
Pathways Involved: The compound may inhibit or activate specific pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)prop-2-ynoic acid: Lacks the amino group, resulting in different chemical and biological properties.
3-(2-Chlorophenyl)prop-2-ynoic acid: The chlorine atom is positioned differently on the benzene ring, affecting its reactivity and interactions.
3-(4-Amino-3-chlorophenyl)propionic acid: Contains a propionic acid moiety instead of a propynoic acid, leading to variations in its chemical behavior.
Uniqueness
3-(4-Amino-3-chlorophenyl)prop-2-ynoic acid is unique due to the combination of an amino group, a chlorine atom, and a propynoic acid moiety. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H6ClNO2 |
|---|---|
Molecular Weight |
195.60 g/mol |
IUPAC Name |
3-(4-amino-3-chlorophenyl)prop-2-ynoic acid |
InChI |
InChI=1S/C9H6ClNO2/c10-7-5-6(1-3-8(7)11)2-4-9(12)13/h1,3,5H,11H2,(H,12,13) |
InChI Key |
VUTLWSKOTLFYQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C#CC(=O)O)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


phosphanium bromide](/img/structure/B13150941.png)






![Methyl 2-methyl-1-oxaspiro[2.7]decane-2-carboxylate](/img/structure/B13150994.png)






